molecular formula C10H11F2N B3223348 (2S)-2-(3,4-difluorophenyl)pyrrolidine CAS No. 1217775-23-9

(2S)-2-(3,4-difluorophenyl)pyrrolidine

Cat. No. B3223348
CAS RN: 1217775-23-9
M. Wt: 183.2 g/mol
InChI Key: SZPJRABUCTXGIN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(3,4-difluorophenyl)pyrrolidine, also known as DFPP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DFPP is a pyrrolidine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been investigated. In

Mechanism of Action

The mechanism of action of (2S)-2-(3,4-difluorophenyl)pyrrolidine is not fully understood. However, it has been suggested that (2S)-2-(3,4-difluorophenyl)pyrrolidine may act as an inhibitor of various enzymes and proteins involved in disease progression. (2S)-2-(3,4-difluorophenyl)pyrrolidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. (2S)-2-(3,4-difluorophenyl)pyrrolidine has also been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects
(2S)-2-(3,4-difluorophenyl)pyrrolidine has been shown to have various biochemical and physiological effects. (2S)-2-(3,4-difluorophenyl)pyrrolidine has been shown to have antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases. (2S)-2-(3,4-difluorophenyl)pyrrolidine has also been shown to have anti-inflammatory activity, which may be beneficial for the treatment of inflammatory diseases. (2S)-2-(3,4-difluorophenyl)pyrrolidine has been shown to have neuroprotective activity, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(2S)-2-(3,4-difluorophenyl)pyrrolidine has several advantages for lab experiments. (2S)-2-(3,4-difluorophenyl)pyrrolidine is easy to synthesize and has a high yield and purity. (2S)-2-(3,4-difluorophenyl)pyrrolidine is also stable and can be stored for long periods without degradation. However, (2S)-2-(3,4-difluorophenyl)pyrrolidine has some limitations for lab experiments. (2S)-2-(3,4-difluorophenyl)pyrrolidine is relatively expensive compared to other compounds, which may limit its use in some research projects. (2S)-2-(3,4-difluorophenyl)pyrrolidine also has limited solubility in water, which may limit its use in some biological assays.

Future Directions

(2S)-2-(3,4-difluorophenyl)pyrrolidine has several potential future directions for scientific research. One potential direction is the development of new drugs based on (2S)-2-(3,4-difluorophenyl)pyrrolidine for the treatment of various diseases. Another potential direction is the use of (2S)-2-(3,4-difluorophenyl)pyrrolidine as a fluorescent probe for imaging and detection of biological molecules. (2S)-2-(3,4-difluorophenyl)pyrrolidine may also be investigated for its potential use in other scientific research applications, such as catalysis and materials science. Further studies are needed to fully understand the mechanism of action and potential applications of (2S)-2-(3,4-difluorophenyl)pyrrolidine.
Conclusion
In conclusion, (2S)-2-(3,4-difluorophenyl)pyrrolidine is a pyrrolidine derivative that has been extensively studied for its potential use in various scientific research applications. (2S)-2-(3,4-difluorophenyl)pyrrolidine can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been investigated. (2S)-2-(3,4-difluorophenyl)pyrrolidine has several potential future directions for scientific research, including the development of new drugs and the use of (2S)-2-(3,4-difluorophenyl)pyrrolidine as a fluorescent probe. Further studies are needed to fully understand the potential applications of (2S)-2-(3,4-difluorophenyl)pyrrolidine.

Scientific Research Applications

(2S)-2-(3,4-difluorophenyl)pyrrolidine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. (2S)-2-(3,4-difluorophenyl)pyrrolidine has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (2S)-2-(3,4-difluorophenyl)pyrrolidine has also been investigated for its potential use as a fluorescent probe for imaging and detection of biological molecules.

properties

IUPAC Name

(2S)-2-(3,4-difluorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPJRABUCTXGIN-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(3,4-difluorophenyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-(3,4-difluorophenyl)pyrrolidine
Reactant of Route 2
(2S)-2-(3,4-difluorophenyl)pyrrolidine
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(2S)-2-(3,4-difluorophenyl)pyrrolidine
Reactant of Route 4
(2S)-2-(3,4-difluorophenyl)pyrrolidine
Reactant of Route 5
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Reactant of Route 6
(2S)-2-(3,4-difluorophenyl)pyrrolidine

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